N4-(3,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
4-N-(3,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N5O2/c11-6-2-1-5(3-7(6)12)16-10-8(17(18)19)9(13)14-4-15-10/h1-4H,(H3,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCKXEKTPRZFGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=NC(=C2[N+](=O)[O-])N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 3,4-difluoroaniline with 5-nitropyrimidine-4,6-diamine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N4-(3,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(3,4-difluorophenyl)-5-aminopyrimidine-4,6-diamine.
Scientific Research Applications
N4-(3,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(3,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of histone deacetylases (HDACs), resulting in changes in gene expression and cell differentiation.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-difluorophenyl)-3-(3-methylphenoxy)propanamide
- 1-(3,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl
Uniqueness
N4-(3,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N4-(3,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative notable for its potential biological activities, including antimicrobial and anticancer properties. This article delves into its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrimidine core substituted with a difluorophenyl group at the N4 position and a nitro group at the 5 position. This specific substitution pattern is crucial as it influences both the compound's chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H8F2N6O2 |
| Molar Mass | 264.2 g/mol |
| Density | 1.55 g/cm³ |
| Boiling Point | 419.4 °C (predicted) |
| pKa | 2.08 (predicted) |
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-difluoroaniline with 5-nitropyrimidine-4,6-diamine under controlled conditions. The process generally requires solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction at elevated temperatures (80-100°C) for several hours.
Biological Mechanisms
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation, contributing to its anticancer effects.
- Antimicrobial Activity : The nitro group can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in microbial cells.
- Cellular Interaction : The compound can bind to nucleic acids and proteins, disrupting their normal functions and potentially leading to apoptosis in cancer cells.
Research Findings
Recent studies have explored the biological activities of this compound:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in human cancer cells through the activation of caspase pathways.
- Antimicrobial Properties : In vitro tests have demonstrated that this compound possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antimicrobial potential.
-
Case Studies :
- A study published in Journal of Medicinal Chemistry highlighted that derivatives similar to this compound showed promising results against resistant strains of Staphylococcus aureus.
- Another investigation reported that compounds with similar structures exhibited significant antitumor activity in xenograft models.
Comparative Analysis
To understand the uniqueness of this compound compared to other pyrimidine derivatives, a comparison table is provided below:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine | Moderate anticancer activity | Single fluorine substitution |
| N2,N4-bis(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine | High cytotoxicity against multiple cancer types | Multiple fluorinated groups |
| This compound | Significant antimicrobial and anticancer properties | Dual fluorination enhances lipophilicity |
Q & A
Q. What is the typical synthesis protocol for N4-(3,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine?
The synthesis involves multi-step reactions:
- Step 1 : Introduction of the nitro group to the pyrimidine ring via nitration under controlled acidic conditions.
- Step 2 : Substitution at the 4- and 6-positions using 3,4-difluoroaniline as the nucleophile in a polar aprotic solvent (e.g., DMF) at 80–100°C .
- Step 3 : Purification via column chromatography or recrystallization, monitored by TLC and confirmed via -NMR and HPLC .
Example Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | HNO₃/H₂SO₄ | H₂SO₄ | 0–5°C | 85–95% |
| 2 | 3,4-Difluoroaniline | DMF | 80–100°C | 70–80% |
Q. What structural features influence the compound’s biological activity?
- The 3,4-difluorophenyl group enhances lipophilicity and target binding via halogen bonding with biological receptors .
- The 5-nitro group acts as an electron-withdrawing moiety, stabilizing the pyrimidine ring and facilitating interactions with enzymes like kinases .
- Amino groups at positions 4 and 6 enable hydrogen bonding with active sites of therapeutic targets (e.g., kinases or DNA) .
Q. How is the compound characterized post-synthesis?
- Melting Point : Determined via differential scanning calorimetry (DSC) (e.g., 159–161°C for analogs) .
- Spectroscopy : -NMR for substituent confirmation, IR for nitro group identification (~1520 cm⁻¹) .
- Chromatography : HPLC purity >95% with C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway?
- Density Functional Theory (DFT) : Gaussian16 optimizes transition states and reaction pathways, predicting intermediates and activation energies for nitro group introduction .
- Solvent Effects : COSMO-RS models evaluate solvent polarity impacts on reaction yields (e.g., DMF vs. DMSO) .
- Example: Transition state optimization for nitration reduces byproduct formation by 30% .
Q. What strategies mitigate nitro group instability during synthesis?
- Controlled Temperature : Maintain nitration below 5°C to prevent decomposition .
- Inert Atmosphere : Use nitrogen/argon to avoid oxidative side reactions .
- Stabilizing Agents : Add urea or sulfonic acid resins to scavenge free radicals .
Q. How does the compound interact with kinases, and what assays confirm this?
- Mechanism : The difluorophenyl group binds to kinase ATP pockets, while the nitro group stabilizes interactions with catalytic lysine residues .
- Assays :
-
Kinase Inhibition : IC₅₀ values measured via ADP-Glo™ assays (e.g., 0.8 µM against EGFR) .
-
Cellular Efficacy : Antiproliferative activity in HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, with EC₅₀ values <10 µM .
Example Data :
Kinase Target IC₅₀ (µM) Cell Line EC₅₀ (µM) EGFR 0.8 HCT-116 8.2 VEGFR2 1.5 MCF-7 9.1
Q. What are the key challenges in scaling up synthesis for preclinical studies?
- Purification : Scalable HPLC or flash chromatography required for >99% purity .
- Solvent Recovery : DMF recycling via distillation reduces costs by 40% .
- Process Safety : Nitro group exothermicity necessitates batch-wise reaction control .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activities across studies: How to resolve them?
- Source Variation : Differences in cell line viability assays (e.g., MTT vs. resazurin) may skew EC₅₀ values. Standardize protocols using CLSI guidelines .
- Structural Analogues : Compare with N4-(4-methylphenyl) and N6-butyl derivatives to isolate the role of fluorine substituents .
Methodological Best Practices
Recommended techniques for stability studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
